3-Amino-5-boronobenzoic acid

Overview

Description

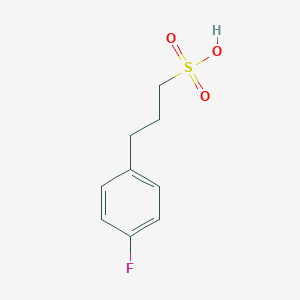

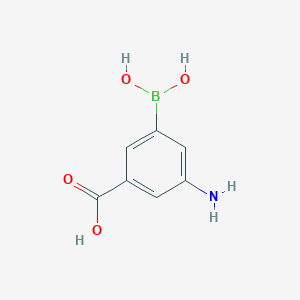

3-Amino-5-boronobenzoic acid is a chemical compound with the molecular formula C7H8BNO4 . It has an average mass of 180.954 Da and a monoisotopic mass of 181.054642 Da .

Molecular Structure Analysis

The molecular structure of 3-Amino-5-boronobenzoic acid consists of 7 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

3-Amino-5-boronobenzoic acid is a solid substance . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Sensing Applications

3-Amino-5-boronobenzoic acid: plays a significant role in the development of sensors due to its ability to form stable complexes with diols and other Lewis bases . This property is particularly useful in the detection of sugars and other biological molecules that contain diol groups. The compound can be incorporated into various assay systems, both homogeneous and heterogeneous, to detect and quantify target molecules within a sample.

Biological Labelling

The boronic acid moiety of 3-Amino-5-boronobenzoic acid is valuable for biological labelling applications. It can selectively bind to glycans on the surface of cells or proteins, allowing researchers to tag and track these biomolecules. This is crucial for understanding cellular interactions and protein dynamics within biological systems .

Protein Manipulation and Modification

Researchers utilize 3-Amino-5-boronobenzoic acid for protein manipulation and modification. By targeting specific glycoproteins, scientists can alter protein function or stability, which is beneficial for studying protein pathways and interactions. This compound’s specificity towards diol-containing amino acids makes it a powerful tool for protein engineering .

Therapeutic Development

The interaction of 3-Amino-5-boronobenzoic acid with biological molecules has therapeutic potential. Its ability to bind to certain sugars can be harnessed to develop treatments for diseases that involve carbohydrate recognition processes, such as diabetes and certain types of cancer .

Separation Technologies

In the field of separation science, 3-Amino-5-boronobenzoic acid can be used to create affinity columns that selectively retain compounds with diol groups. This is particularly useful for purifying complex biological samples, such as separating glycoproteins from other proteins in a mixture .

Controlled Release Systems

The boronic acid group in 3-Amino-5-boronobenzoic acid can respond to changes in glucose levels, making it a candidate for developing controlled release systems for insulin. Such systems could potentially auto-regulate the release of insulin in response to a diabetic patient’s fluctuating blood sugar levels .

Electrophoresis of Glycated Molecules

3-Amino-5-boronobenzoic acid: can be used in electrophoresis to separate glycated molecules, which are proteins or lipids that have glucose molecules attached to them. This application is important for diagnosing and monitoring diseases like diabetes, where the level of glycated hemoglobin is a key indicator .

Building Materials for Analytical Methods

Finally, 3-Amino-5-boronobenzoic acid can serve as a building block for creating microparticles and polymers used in analytical methods. These materials can be designed to interact with specific molecules, facilitating their detection and analysis in various research and diagnostic applications .

Safety and Hazards

properties

IUPAC Name |

3-amino-5-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQAAMZMJNXCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372250 | |

| Record name | 3-Amino-5-boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116378-40-6 | |

| Record name | 3-Amino-5-boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-carboxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-bromothiazolo[4,5-B]pyrazine](/img/structure/B111169.png)

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)